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Compound of Interest

Compound Name: Sodium triacetoxyborohydride

Cat. No.: B140522 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium triacetoxyborohydride, often abbreviated as STAB or STAB-H, is a highly

versatile and chemoselective reducing agent. Its mild nature and remarkable selectivity for the

reduction of iminium ions and aldehydes over other functional groups have established it as an

indispensable tool in modern organic synthesis, particularly in the context of drug discovery

and development. These application notes provide a detailed overview of the chemoselectivity

of sodium triacetoxyborohydride, complete with experimental protocols and comparative

data to guide its effective use in the laboratory.

Application Notes
Mechanism and Basis of Chemoselectivity
Sodium triacetoxyborohydride ((CH₃COO)₃BHNa) is a hydride-donating agent. Its

chemoselectivity is attributed to both steric and electronic factors. The three electron-

withdrawing acetate groups attenuate the reactivity of the borohydride, making it a much milder

reducing agent than sodium borohydride (NaBH₄) or even sodium cyanoborohydride

(NaBH₃CN). This reduced hydridic character prevents it from reducing less reactive functional

groups.

Furthermore, the bulky nature of the triacetoxyborohydride anion plays a crucial role in its

selectivity. It preferentially delivers a hydride to unhindered electrophilic centers, such as
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protonated imines (iminium ions) and aldehydes, while reacting much more slowly with

sterically encumbered ketones and other carbonyl functionalities.

Reductive Amination
The most prominent application of sodium triacetoxyborohydride is in reductive amination.

This reaction involves the formation of an amine through the reduction of an intermediate imine

or iminium ion, which is formed in situ from a carbonyl compound (aldehyde or ketone) and an

amine.

The key advantages of using STAB in this transformation are:

Mild Reaction Conditions: Reactions are typically run at room temperature in common

aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran

(THF).

High Selectivity: STAB rapidly reduces the protonated iminium ion intermediate but reacts

only slowly with the starting carbonyl compound. This minimizes side reactions, such as the

reduction of the carbonyl to an alcohol, leading to higher yields of the desired amine.

Broad Substrate Scope: It is effective for a wide range of aldehydes, ketones, and amines,

including primary and secondary, as well as electron-rich and electron-deficient substrates.

Safety: Unlike sodium cyanoborohydride, it does not liberate toxic hydrogen cyanide gas

upon acidification, making it a safer alternative.

// Nodes carbonyl [label="Aldehyde / Ketone\n(R-CO-R')", fillcolor="#F1F3F4",

fontcolor="#202124"]; amine [label="Amine\n(R''-NH₂)", fillcolor="#F1F3F4",

fontcolor="#202124"]; iminium [label="Iminium Ion\n[R-C(R')=N⁺H-R'']", fillcolor="#FBBC05",

fontcolor="#202124"]; stab [label="Sodium Triacetoxyborohydride\n(STAB)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Target Amine\n(R-CH(R')-NH-R'')",

shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges carbonyl -> iminium [label="- H₂O\n(in situ formation)"]; amine -> iminium; iminium ->

product [label="Hydride Transfer", color="#EA4335", arrowhead="normal"]; stab -> iminium

[color="#EA4335", arrowhead="none"]; } } Caption: Reaction scheme for reductive amination

using STAB.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b140522?utm_src=pdf-body
https://www.benchchem.com/product/b140522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemoselective Reduction of Carbonyls
While highly effective for iminium ions, sodium triacetoxyborohydride can also reduce

carbonyl compounds. A key feature is its pronounced selectivity for aldehydes over ketones.

This allows for the selective reduction of an aldehyde in a molecule containing both functional

groups, a common challenge in the synthesis of complex molecules.

Table 1: Comparison of Reducing Agents in Reductive Amination

Feature
Sodium
Triacetoxyborohydr
ide (STAB)

Sodium
Cyanoborohydride
(NaBH₃CN)

Sodium
Borohydride
(NaBH₄)

Reactivity Mild Mild Strong

Optimal pH
Mildly acidic to neutral

(pH ~5-7)
Acidic (pH ~3-6) Basic to neutral

Selectivity
Iminium ion >>

Aldehyde > Ketone

Iminium ion > Ketone

> Aldehyde
Aldehyde ≈ Ketone

Toxicity
Low; liberates acetic

acid

High; liberates toxic

HCN gas
Low; liberates H₂ gas

| Key Application | General reductive amination | Reductive amination of ketones | General

carbonyl reduction |

Functional Group Tolerance
Sodium triacetoxyborohydride exhibits excellent functional group tolerance, a critical

attribute for its use in multi-step synthesis and drug development. It is generally unreactive

towards a variety of common functional groups under standard reaction conditions.

Table 2: Functional Group Compatibility of Sodium Triacetoxyborohydride
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Functional Group Reactivity with STAB

Esters Unreactive

Amides Unreactive

Nitro Groups Unreactive

Alkenes & Alkynes Unreactive

Epoxides Unreactive

Carboxylic Acids Slow deprotonation, generally unreactive

| Halides (Alkyl/Aryl) | Unreactive |

Experimental Protocols
Protocol 1: General Procedure for the Reductive
Amination of an Aldehyde with a Primary Amine
This protocol describes the synthesis of a secondary amine from an aldehyde and a primary

amine.

Materials:

Aldehyde (1.0 eq)

Primary Amine (1.0-1.2 eq)

Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (optional, 1-2 eq for less basic amines)

Round-bottom flask, magnetic stirrer, nitrogen/argon line

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1

[label="1. Dissolve aldehyde and amine\nin anhydrous solvent (e.g., DCM)\nunder inert
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atmosphere.", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="2. Stir for 20-30 min\nat

room temperature for\nimine formation.", fillcolor="#FFFFFF", fontcolor="#202124"]; step3

[label="3. Add STAB portion-wise\nover 10-15 minutes.", fillcolor="#FBBC05",

fontcolor="#202124"]; step4 [label="4. Monitor reaction by TLC or LC-MS\n(Typically 1-4

hours).", fillcolor="#FFFFFF", fontcolor="#202124"]; step5 [label="5. Quench reaction with

saturated\naqueous NaHCO₃ or water.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6

[label="6. Extract with organic solvent,\ndry, and concentrate.", fillcolor="#FFFFFF",

fontcolor="#202124"]; step7 [label="7. Purify product via\ncolumn chromatography.",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End: Purified Amine",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 ->

step6; step6 -> step7; step7 -> end_node; } } Caption: Experimental workflow for a typical

reductive amination.

Procedure:

To a stirred solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in

anhydrous DCM (10 mL) under a nitrogen atmosphere, add acetic acid (1.0 mmol, if

necessary).

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the

imine/iminium ion intermediate.

Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. A

slight exotherm may be observed.

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction

is typically complete within 1-4 hours.

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) (15 mL).

Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Separate the

layers and extract the aqueous layer with DCM (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

secondary amine.

Protocol 2: Chemoselective Reduction of an Aldehyde in
the Presence of a Ketone
This protocol demonstrates the high selectivity of STAB for reducing an aldehyde over a

ketone.

Materials:

Substrate containing both aldehyde and ketone moieties (e.g., 4-acetylbenzaldehyde) (1.0

eq)

Sodium Triacetoxyborohydride (STAB) (1.1 eq)

Anhydrous Dichloromethane (DCM)

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Table 3: Example of Chemoselective Reduction

Substrate Product Reagent Time (h)
Yield of
Benzyl
Alcohol

Yield of
Phenethyl
Alcohol

4-
Acetylbenz
aldehyde

4-
Acetylbenz
yl alcohol

STAB (1.1
eq)

2 >95% <5%

| 4-Acetylbenzaldehyde | Mixture of alcohols | NaBH₄ (1.1 eq) | 0.5 | ~50% | ~50% |

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b140522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the substrate (e.g., 4-acetylbenzaldehyde, 1.0 mmol, 148 mg) in anhydrous DCM

(10 mL) in a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add sodium triacetoxyborohydride (1.1 mmol, 233 mg) in a single portion.

Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-3 hours.

Monitor the disappearance of the aldehyde by TLC or ¹H NMR spectroscopy.

Once the aldehyde is consumed, quench the reaction by adding deionized water (10 mL).

Extract the mixture with DCM (3 x 10 mL), combine the organic layers, dry over anhydrous

Na₂SO₄, filter, and concentrate.

The crude product can be analyzed by ¹H NMR to determine the ratio of the desired benzyl

alcohol to the over-reduced phenethyl alcohol, confirming the high chemoselectivity. Purify

by column chromatography if necessary.

// Nodes start_mol [label="Substrate\n(Aldehyde + Ketone)", fillcolor="#F1F3F4",

fontcolor="#202124"]; stab [label="STAB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nabh4

[label="NaBH₄", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_stab [label="Selective

Product\n(Alcohol + Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_nabh4

[label="Mixed Product\n(Diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_mol -> product_stab [label="Highly Selective", color="#34A853"]; stab ->

product_stab [arrowhead="none", color="#34A853"]; start_mol -> product_nabh4 [label="Non-

Selective", color="#EA4335"]; nabh4 -> product_nabh4 [arrowhead="none", color="#EA4335"];

} } Caption: Chemoselectivity of STAB vs. NaBH₄ for carbonyl reduction.

To cite this document: BenchChem. [Application Notes and Protocols: The Chemoselectivity
of Sodium Triacetoxyborohydride in Synthesis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b140522#chemoselectivity-of-sodium-
triacetoxyborohydride-in-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

